

Application Notes and Protocols for Intravenous Administration of Gabexate Mesilate in Rats

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Compound of Interest

Compound Name: Gabexate Mesilate

Cat. No.: B001245

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These application notes provide a comprehensive overview of the intravenous use of **Gabexate Mesilate** in rat models, with a focus on its application in experimental acute pancreatitis and other inflammatory conditions.

Gabexate mesilate is a synthetic serine protease inhibitor that has been investigated for its therapeutic potential in conditions characterized by excessive protease activity and inflammation. Its use in preclinical rat models is crucial for understanding its mechanism of action and evaluating its efficacy.

Quantitative Data: Intravenous Dosing Regimens in Rats

The following table summarizes various intravenous dosing regimens of **Gabexate Mesilate** that have been used in published research studies in rats.

| Dose | Route of Administration | Duration | Rat Model | Key Findings |
|--------------------------|-------------------------|------------|---|---|
| 2 mg/kg/h | Intravenous (i.v.) | Continuous | Acute necrotizing pancreatitis (sodium taurodeoxycholate-induced) | Significantly reduced serum amylase, lipase, TNF- α , and IL-6 levels.[1] |
| 0.01, 0.1, 1, 10 mg/kg/h | Intravenous (i.v.) | Continuous | Severe acute pancreatitis (caerulein and glycodeoxycholic acid-induced) | Improved pancreatic and hepatic microcirculation at 1-10 mg/kg/hr. [2] |
| 0.01, 0.1, 1, 10 mg/kg/h | Intravenous (i.v.) | Continuous | Acute pancreatitis with septic challenge (cerulein and LPS-induced) | Significantly improved pathologic criteria and decreased serum lipase at 1 and 10 mg/kg/h.[3] |
| 5 mg/kg/hr | Intravenous (i.v.) | Continuous | Acute necrotizing pancreatitis (Na-taurocholate-induced) in dogs (relevant for mammalian studies) | Reduced serum amylase and lipase levels.[4] |
| 50 mg/kg/h | Intravenous (i.v.) | Continuous | Acute pancreatitis (supramaximal dose of caerulein-induced) | Prevented the increase in serum amylase and pancreatic edema.[5] |

| | | | | |
|----------------|------------------------|----------------------|---|---|
| 10 mg/kg/h | Intravenous (i.v.) | Continuous for 8.5 h | Endotoxemia (LPS-induced) | Attenuated lung, liver, and kidney dysfunction and consumptive coagulopathy.[6] |
| 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Endotoxin-induced pulmonary vascular injury | Significantly inhibited the increase in pulmonary vascular permeability.[7] |
| 10 or 20 mg/kg | Intraperitoneal (i.p.) | Single dose | Compression-induced spinal cord injury | Reduced motor disturbances and accumulation of leukocytes. |
| 20 mg/kg | Intraperitoneal (i.p.) | Daily | Neuropathic pain (spinal nerve ligation) | Attenuated the development of mechanical allodynia. |

Experimental Protocols

Caerulein-Induced Acute Pancreatitis Model

This model mimics a mild, edematous form of acute pancreatitis.

Materials:

- Male Sprague-Dawley or Wistar rats (200-250 g)
- Caerulein (or Ceruletide)
- **Gabexate Mesilate**
- Saline solution (0.9% NaCl)

- Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
- Infusion pump

Procedure:

- **Animal Preparation:** Acclimatize rats for at least one week before the experiment with free access to food and water. Fast the animals for 12-18 hours before the induction of pancreatitis, with continued access to water.
- **Anesthesia:** Anesthetize the rats using an appropriate anesthetic agent.
- **Catheterization:** Surgically place a catheter in the jugular vein for intravenous administration of **Gabexate Mesilate** or vehicle.
- **Induction of Pancreatitis:** Induce acute pancreatitis by administering supramaximal doses of caerulein. A common protocol involves four intramuscular injections of caerulein (50 µg/kg) at 1-hour intervals.[3]
- **Gabexate Mesilate Administration:** Begin the intravenous infusion of **Gabexate Mesilate** at the desired dose (e.g., 1 or 10 mg/kg/h) either before or after the induction of pancreatitis, as per the study design.[3] A control group should receive an equivalent volume of saline.
- **Monitoring and Sample Collection:** Monitor the animals for the duration of the experiment. At the end of the study period (e.g., 6-12 hours post-induction), collect blood samples for biochemical analysis (amylase, lipase, inflammatory cytokines) and euthanize the animals to collect the pancreas for histological examination.

Sodium Taurodeoxycholate-Induced Acute Necrotizing Pancreatitis Model

This model induces a more severe, necrotizing form of acute pancreatitis.

Materials:

- Male Wistar rats (250-300 g)

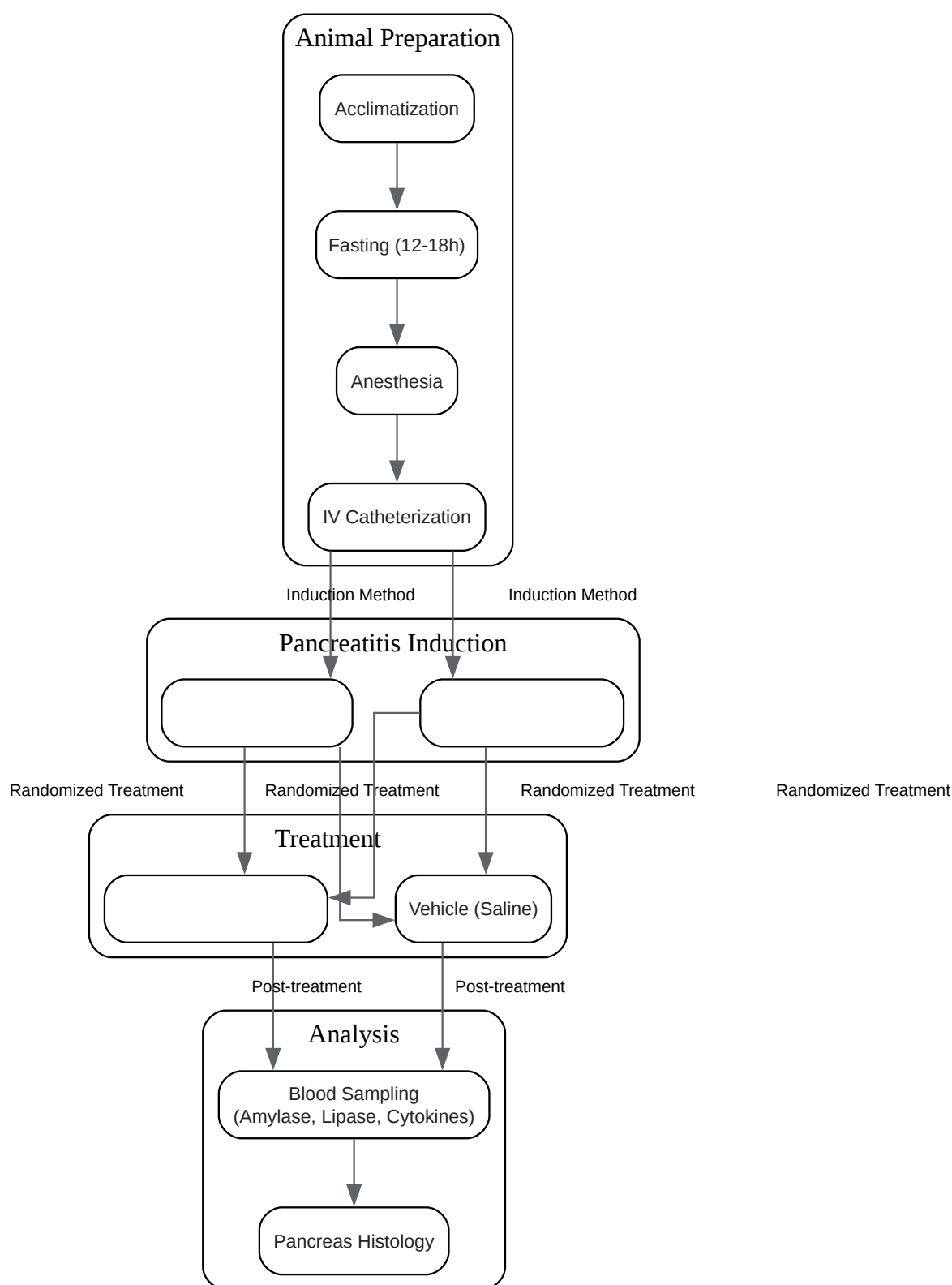
- Sodium taurodeoxycholate (e.g., 5% solution)
- **Gabexate Mesilate**
- Saline solution (0.9% NaCl)
- Anesthetic agent
- Infusion pump
- Surgical instruments

Procedure:

- Animal Preparation and Anesthesia: Follow the same initial steps as for the caerulein-induced model.
- Surgical Procedure: Perform a midline laparotomy to expose the duodenum and pancreas.
- Ductal Infusion: Gently cannulate the common bile duct at the duodenal papilla. Temporarily clamp the hepatic duct.
- Induction of Pancreatitis: Infuse a solution of sodium taurodeoxycholate into the pancreatobiliary duct in a retrograde manner.^[1]
- **Gabexate Mesilate** Administration: Administer **Gabexate Mesilate** via a previously placed intravenous catheter (e.g., in the femoral or jugular vein) as a continuous infusion (e.g., 2 mg/kg/h).^[1] The administration can start before or immediately after the induction of pancreatitis.
- Closure and Recovery: After the infusion, remove the cannula and clamp, and close the abdominal incision. Allow the animal to recover from anesthesia.
- Post-operative Care and Analysis: Provide post-operative care as required. At a predetermined time point (e.g., 5 hours post-induction), collect blood and pancreatic tissue for analysis as described in the previous protocol.^[1]

Visualizations

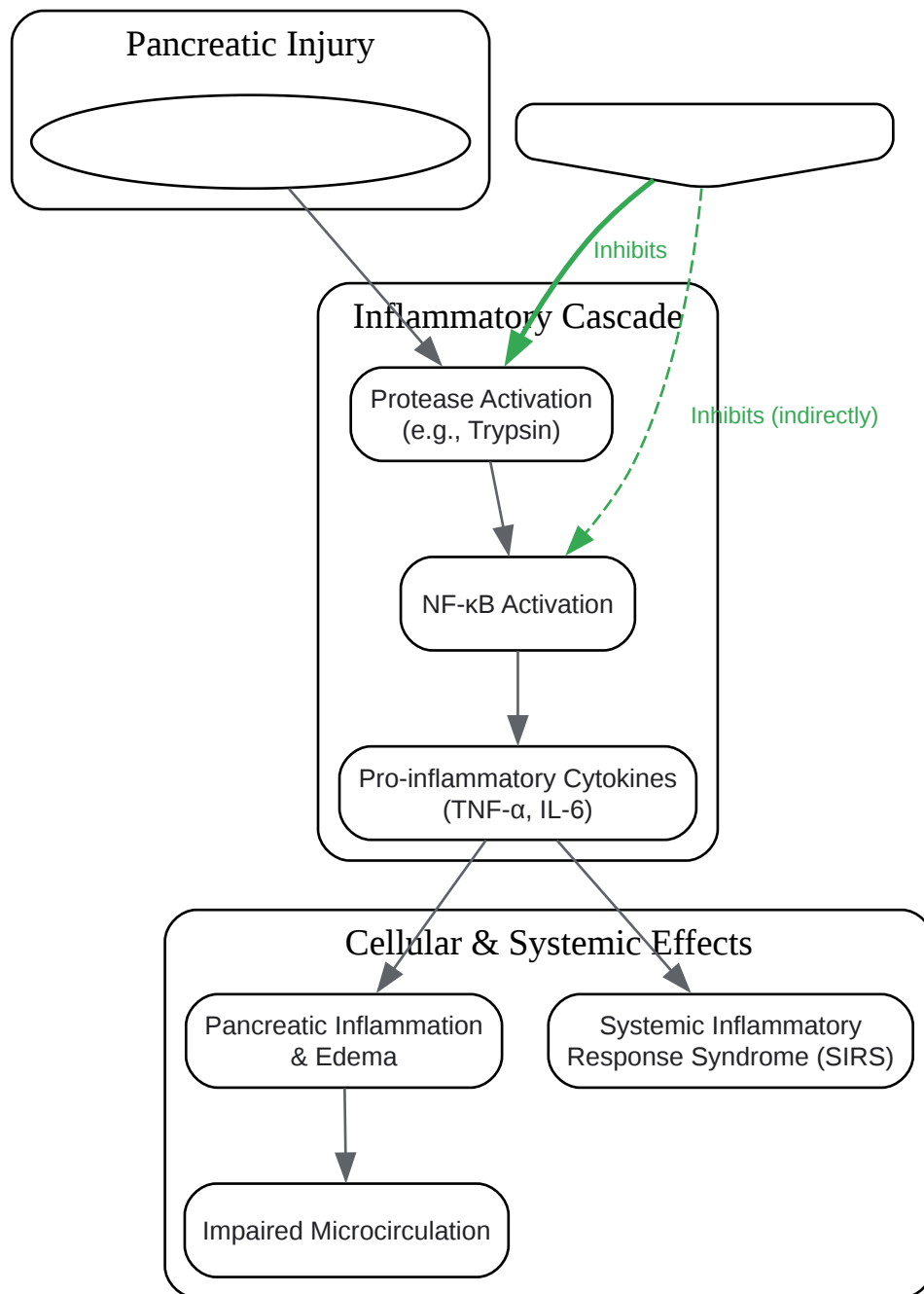
Experimental Workflow for Gabexate Mesilate in Acute Pancreatitis Rat Model



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Caption: Experimental workflow for inducing and treating acute pancreatitis in rats.

Hypothesized Signaling Pathway of Gabexate Mesilate in Acute Pancreatitis



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